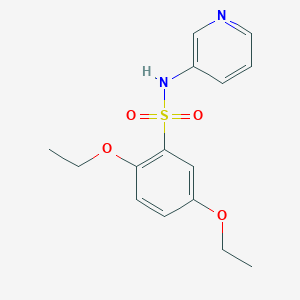![molecular formula C18H19N3OS B5718172 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide](/img/structure/B5718172.png)
2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide, also known as CPDT, is a chemical compound that has been widely studied for its potential applications in scientific research. CPDT belongs to the class of thioacetamide derivatives and is known for its ability to modulate various biological pathways.
Mechanism of Action
The mechanism of action of 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide is not fully understood, but it is believed to be due to its ability to modulate various biological pathways. 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has been found to inhibit the activity of protein tyrosine phosphatases, which play a crucial role in cellular signaling pathways. This inhibition leads to the activation of the JNK pathway, which is involved in cell growth and apoptosis. 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has been found to have various biochemical and physiological effects. It has been found to modulate various biological pathways, including the JNK pathway and the caspase pathway. Furthermore, 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has been found to induce apoptosis in cancer cells, making it a potential anticancer agent. 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has also been found to have anti-inflammatory effects, as it has been found to inhibit the activity of NF-κB, a transcription factor involved in inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide in lab experiments is its ability to modulate various biological pathways, making it a useful tool for studying cellular signaling pathways. Furthermore, 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has been found to have potential applications as an anticancer agent, making it a useful tool for studying cancer biology. However, one of the limitations of using 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide in lab experiments is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide. One area of research could be to further investigate its potential applications as an anticancer agent. Another area of research could be to investigate its potential use in treating other diseases, such as inflammation. Furthermore, future research could focus on developing more efficient synthesis methods for 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide, as well as developing more soluble derivatives of 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide for use in lab experiments.
Synthesis Methods
The synthesis of 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide involves the reaction of 3-cyano-6-phenyl-2-pyridinethiol with diethylacetyl chloride in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain pure 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide. The yield of the synthesis method is reported to be around 70%.
Scientific Research Applications
2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has been studied for its potential applications in various scientific research fields. It has been found to modulate various biological pathways such as the JNK pathway, which is involved in cell growth and apoptosis. 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has also been found to inhibit the activity of protein tyrosine phosphatases, which play a crucial role in cellular signaling pathways. Furthermore, 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has been studied for its potential use as an anticancer agent, as it has been found to induce apoptosis in cancer cells.
properties
IUPAC Name |
2-(3-cyano-6-phenylpyridin-2-yl)sulfanyl-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-3-21(4-2)17(22)13-23-18-15(12-19)10-11-16(20-18)14-8-6-5-7-9-14/h5-11H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJXCLXOHNSTBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=C(C=CC(=N1)C2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792774 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B5718122.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycine](/img/structure/B5718127.png)
![4-{[(4-chlorobenzyl)thio]acetyl}morpholine](/img/structure/B5718133.png)
![5-methoxy-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5718143.png)
![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5718144.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5718148.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B5718157.png)
![2,5-dimethyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5718165.png)
![2-[(3,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5718180.png)
![2-chloro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5718193.png)
